Regulatory Identity and Compendial Grade Comparison: Dofetilide Related Compound D (115256-13-8) vs. Dofetilide (Parent Drug)
115256-13-8 is defined and controlled by a specific USP monograph as Dofetilide Related Compound D, a resolved impurity standard with a documented chemical structure and systematic IUPAC nomenclature (4-(2-((4-Aminophenethyl)(methyl)amino)ethoxy)aniline). This is in direct contrast to the parent drug dofetilide (CAS 115256-53-9), which possesses a methanesulfonamide group . The compendial identity is not interchangeable; while dofetilide is the active pharmaceutical ingredient, 115256-13-8 serves as a structurally resolved impurity marker. This designation is critical for method specificity, as it provides a distinct and expected retention time and mass spectrum profile that is orthogonal to both the parent drug and other related compounds (e.g., Impurity 11 or Impurity 18) [1].
| Evidence Dimension | Regulatory Monograph Identity and Structural Differentiation |
|---|---|
| Target Compound Data | Dofetilide USP Related Compound D; Exact Mass: 285.184; Purity specification met for compendial use. |
| Comparator Or Baseline | Dofetilide (Parent); Exact Mass: 441.56; Primary standard used for drug substance assay. |
| Quantified Difference | System suitability resolution requirement > 2.0 between dofetilide and its related compounds, with 115256-13-8 providing a distinct marker peak. |
| Conditions | USP Monograph for Dofetilide, HPLC-DAD/MS analysis. |
Why This Matters
This guarantees the specificity of an analytical method for a regulatory submission; using a non-compendial impurity standard risks method rejection by authorities like the FDA.
- [1] SynZeal Research. Dofetilide Impurity 11 and Impurity 18 Product Pages, demonstrating distinct structural variants. View Source
